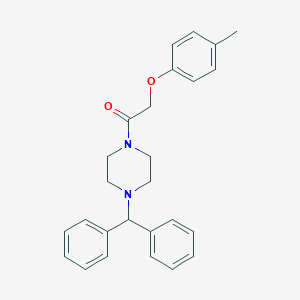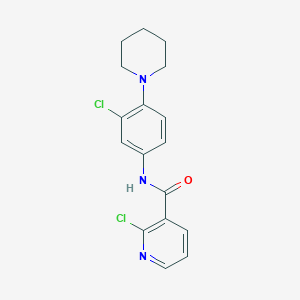![molecular formula C19H25NO2 B252701 N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine](/img/structure/B252701.png)
N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine, also known as 25B-NBOMe, is a synthetic phenethylamine derivative that belongs to the 2C family of psychedelics. This compound is a potent hallucinogen that has gained popularity among recreational drug users due to its intense and long-lasting effects. However, 25B-NBOMe is also of significant interest to the scientific community due to its unique chemical structure and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine is not fully understood, but it is believed to act primarily as a partial agonist of the 5-HT2A receptor, a subtype of the serotonin receptor that is involved in the regulation of mood, cognition, and perception. This receptor activation is thought to be responsible for the psychedelic effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine are similar to those of other psychedelics, including altered perception, mood, and thought processes. However, this compound has been reported to produce more intense and longer-lasting effects than other drugs in its class, which may increase the risk of adverse reactions and overdose.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine in lab experiments is its potency and selectivity for the 5-HT2A receptor, which allows for more precise and targeted research on this receptor subtype. However, the potential for adverse effects and overdose may limit its use in certain studies, and the legality and ethical considerations surrounding its use in research must also be taken into account.
Direcciones Futuras
There are several potential future directions for research on N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine, including:
- Further investigation of its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.
- Studies on the long-term effects of N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine use and potential risks for addiction, tolerance, and withdrawal.
- Development of more selective and safer compounds based on the chemical structure of N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine for use in research and potential therapeutic applications.
- Exploration of the relationship between the structure of N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine and its psychedelic effects, with the goal of developing a better understanding of the mechanisms of action of psychedelics in general.
Métodos De Síntesis
The synthesis of N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine involves the condensation of 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine with 3-methoxy-4-(2-phenylethoxy)benzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
Despite its reputation as a recreational drug, N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine has shown potential as a therapeutic agent in several areas of research. For example, studies have suggested that this compound may have neuroprotective effects against oxidative stress and inflammation, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine |
|---|---|
Fórmula molecular |
C19H25NO2 |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
N-[[3-methoxy-4-(2-phenylethoxy)phenyl]methyl]propan-2-amine |
InChI |
InChI=1S/C19H25NO2/c1-15(2)20-14-17-9-10-18(19(13-17)21-3)22-12-11-16-7-5-4-6-8-16/h4-10,13,15,20H,11-12,14H2,1-3H3 |
Clave InChI |
HMSLXHYSVKOCFG-UHFFFAOYSA-N |
SMILES |
CC(C)NCC1=CC(=C(C=C1)OCCC2=CC=CC=C2)OC |
SMILES canónico |
CC(C)NCC1=CC(=C(C=C1)OCCC2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(isonicotinoylamino)propyl]isonicotinamide](/img/structure/B252622.png)

![N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B252631.png)


![2-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B252634.png)
![N-[4-(diethylamino)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B252635.png)
![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B252636.png)


![N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B252646.png)
![N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine](/img/structure/B252677.png)